![molecular formula C6H16Cl2N2 B588060 (S)-3-Dimethylaminopyrrolidine dihydrochloride CAS No. 144043-20-9](/img/structure/B588060.png)
(S)-3-Dimethylaminopyrrolidine dihydrochloride
Description
(S)-3-Dimethylaminopyrrolidine dihydrochloride is a useful research compound. Its molecular formula is C6H16Cl2N2 and its molecular weight is 187.108. The purity is usually 95%.
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Biological Activity
(S)-3-Dimethylaminopyrrolidine dihydrochloride is a compound with significant biological relevance, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is a chiral compound characterized by a pyrrolidine ring substituted with a dimethylamino group. Its molecular formula is CHClN, and it has a molar mass of approximately 202.12 g/mol. The compound is soluble in water and exhibits basic properties due to the presence of the dimethylamino group.
The biological activity of this compound primarily stems from its interaction with various neurotransmitter systems, particularly those involving acetylcholine and norepinephrine. Its mechanism can be summarized as follows:
- Receptor Interaction : The compound acts as a ligand for nicotinic acetylcholine receptors (nAChRs), which are critical in modulating synaptic transmission in the nervous system.
- Neurotransmitter Modulation : By influencing neurotransmitter release, it may enhance cognitive functions and exhibit potential neuroprotective effects.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Cognitive Enhancement : Studies suggest that this compound can improve memory and learning capabilities in animal models, potentially through cholinergic pathways.
- Analgesic Effects : It has been evaluated for its analgesic properties, showing promise in reducing pain responses in preclinical models.
In Vitro Studies
In vitro assays have demonstrated the following:
- Cell Viability : The compound showed no significant cytotoxicity at concentrations below 100 µM when tested on various cell lines, indicating a favorable safety profile.
- Antiproliferative Activity : Preliminary studies indicated that this compound may exhibit selective antiproliferative effects against certain cancer cell lines, although further investigation is warranted to elucidate specific pathways involved.
Case Studies
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Cognitive Function Enhancement :
- A study on rodents demonstrated that administration of this compound improved performance in memory tasks compared to control groups. The observed effects were attributed to increased levels of acetylcholine in the hippocampus.
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Pain Modulation :
- In another study, the compound was tested for its analgesic properties using a formalin-induced pain model. Results indicated a significant reduction in pain scores at specific dosages, suggesting its potential use as an analgesic agent.
Data Tables
Biological Activity | Assay Type | Concentration | Effect |
---|---|---|---|
Cognitive Enhancement | Memory Task | 10 µM | Improved performance |
Analgesic Activity | Formalin Test | 5 mg/kg | Significant pain reduction |
Cytotoxicity | Cell Viability Assay | <100 µM | No significant cytotoxicity |
Pharmacokinetics
The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential:
- Absorption : Rapid absorption following oral administration.
- Metabolism : Primarily metabolized by liver enzymes, with potential interactions with other drugs affecting CYP450 pathways.
- Excretion : Excreted mainly via urine as metabolites.
Properties
IUPAC Name |
(3S)-N,N-dimethylpyrrolidin-3-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-8(2)6-3-4-7-5-6;;/h6-7H,3-5H2,1-2H3;2*1H/t6-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPKWRSLMCUOOZ-ILKKLZGPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCNC1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1CCNC1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60703863 | |
Record name | (3S)-N,N-Dimethylpyrrolidin-3-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60703863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144043-20-9 | |
Record name | (3S)-N,N-Dimethylpyrrolidin-3-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60703863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3S)-N,N-dimethylpyrrolidin-3-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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